2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile
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Description
2-Bromo-4-isopropoxybenzo[d]thiazole-6-carbonitrile is a chemical compound with the molecular formula C11H9BrN2OS and a molecular weight of 297.17 . It is used in scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound involves a benzothiazole ring substituted with a bromo group at the 2nd position, an isopropoxy group at the 4th position, and a carbonitrile group at the 6th position . Further analysis of the electronic structure and electron delocalization can be performed using methods such as X-ray analysis and ab initio calculations .Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . Additional physical and chemical properties such as melting point, boiling point, and density can be determined through further experimentation .Safety and Hazards
Properties
IUPAC Name |
2-bromo-4-propan-2-yloxy-1,3-benzothiazole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-6(2)15-8-3-7(5-13)4-9-10(8)14-11(12)16-9/h3-4,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQKVXWLOUYZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C(=CC(=C1)C#N)SC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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